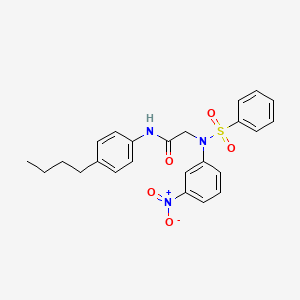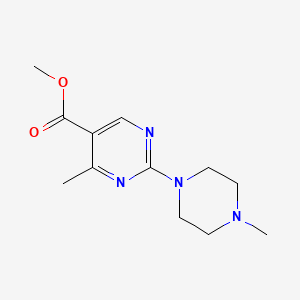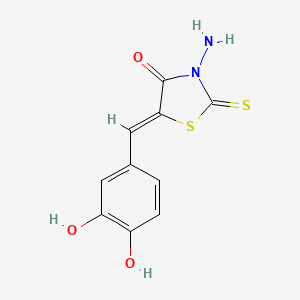
N~1~-(4-butylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(4-butylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound was first synthesized in 2002 by Bayer AG, a German pharmaceutical company, and has since been the focus of numerous scientific studies.
Mechanism of Action
The mechanism of action of BAY 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation. By activating sGC, BAY 41-2272 increases the production of cGMP, which in turn leads to vasodilation, inhibition of smooth muscle cell proliferation, and anti-tumor effects.
Biochemical and Physiological Effects
BAY 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of smooth muscle cell proliferation, anti-tumor effects, and anti-inflammatory effects. These effects are mediated through the activation of sGC and the subsequent increase in cGMP production.
Advantages and Limitations for Lab Experiments
One of the main advantages of BAY 41-2272 for lab experiments is its specificity for sGC, which allows for the selective activation of this enzyme and the subsequent increase in cGMP production. However, one of the limitations of BAY 41-2272 is its relatively short half-life, which can make it difficult to maintain a consistent level of cGMP production over an extended period of time.
Future Directions
There are several potential future directions for the study of BAY 41-2272, including:
1. Further investigation of its therapeutic potential in cardiovascular disease, pulmonary hypertension, and cancer.
2. Development of more stable analogs of BAY 41-2272 that have a longer half-life and can maintain a consistent level of cGMP production over an extended period of time.
3. Exploration of its potential as a therapeutic agent for other diseases and conditions that are mediated by cGMP signaling pathways.
4. Investigation of its potential as a tool for studying the role of cGMP signaling pathways in various physiological processes.
Scientific Research Applications
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various fields, including cardiovascular disease, pulmonary hypertension, and cancer. In cardiovascular disease, BAY 41-2272 has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In pulmonary hypertension, BAY 41-2272 has been shown to inhibit the proliferation of smooth muscle cells in the pulmonary artery, which can help to reduce pulmonary vascular resistance. In cancer, BAY 41-2272 has been shown to have anti-tumor effects, which can help to inhibit the growth and spread of cancer cells.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-2-3-8-19-13-15-20(16-14-19)25-24(28)18-26(21-9-7-10-22(17-21)27(29)30)33(31,32)23-11-5-4-6-12-23/h4-7,9-17H,2-3,8,18H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUKPRLTCZYOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione](/img/structure/B4852672.png)


![5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4852693.png)
![methyl 3-[2-(sec-butylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852697.png)
![N-(3-{[(4-phenoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B4852698.png)

![N,N-dibenzyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4852705.png)
![2-(methylthio)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B4852712.png)

![1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4852731.png)

![4-(4-fluorophenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4852741.png)
![methyl 3-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4852762.png)